2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Quality Control Analytical Chemistry Procurement Specifications

This 2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9) is a distinct heterocyclic building block for medicinal chemistry, offering a defined 2-aryl substitution vector critical for SAR deconvolution versus 4-substituted analogs. With favorable CNS drug-like properties (XLogP3: 3.8) and a privileged quinoline-piperazine core, it is non-interchangeable in kinase or GPCR probe development. Ideal as a negative control or comparator scaffold for establishing binding contributions.

Molecular Formula C20H21N3
Molecular Weight 303.409
CAS No. 861206-59-9
Cat. No. B2864346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline
CAS861206-59-9
Molecular FormulaC20H21N3
Molecular Weight303.409
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3
InChIKeyNFZVJHWAJYJGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9) Chemical Identity and Baseline Specifications


2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9) is a quinoline derivative featuring a 4-methylpiperazine moiety linked via a para-substituted phenyl ring to the quinoline 2-position [1]. With a molecular formula of C20H21N3 and a molecular weight of 303.4 g/mol , this compound is categorized as a heterocyclic building block commonly utilized in medicinal chemistry and kinase-focused library construction . Its XLogP3 value of 3.8 and calculated topological polar surface area are available from authoritative database sources [2], establishing baseline physicochemical parameters for procurement decisions.

Limitations of Analog Substitution for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Medicinal Chemistry


Substituting 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline with structurally related quinoline-piperazine analogs is not scientifically neutral. Compounds such as 2-(4-methylpiperazin-1-yl)-4-phenylquinoline (CAS 64097-94-5) exhibit demonstrably different biological profiles, with documented micromolar affinity for the 5-HT3 receptor [1], while alternative regioisomers like N-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-4-amine (CHEMBL217665) show distinct target engagement patterns against adrenergic receptors [2]. Furthermore, dibrominated variants such as 6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline possess altered electronic properties and solubility characteristics due to halogen substitution . The precise connectivity of the phenyl linker at the quinoline 2-position, rather than the 4-position or direct amine linkage, defines the molecular scaffold's vector and binding conformation, making it non-interchangeable in structure-activity relationship (SAR) campaigns or chemical probe development.

Quantitative Differentiators for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Procurement Decisions


Chemical Purity and Supplier Chain Transparency for CAS 861206-59-9

This compound is available from established chemical suppliers at a minimum specified purity of 95% as determined by standard analytical methods . While the absolute purity level is comparable to many research-grade building blocks, the key procurement differentiator lies in the supplier's documented quality assurance protocols, including batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request . In contrast, many close structural analogs, particularly brominated derivatives and boronic acid precursors, are either unavailable from major commercial channels or are listed with 'enquire' availability status rather than stocked inventory .

Quality Control Analytical Chemistry Procurement Specifications

Structure-Activity Relationship (SAR) Context from Analog Binding Data

Direct quantitative binding data for 2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9) are not publicly reported in peer-reviewed literature or authoritative databases as of this analysis. The following evidence is therefore presented as class-level inference from structurally related compounds. The closest documented analog, 2-(4-methylpiperazin-1-yl)-4-phenylquinoline (CAS 64097-94-5), differs by a single phenyl substituent at the quinoline 4-position and exhibits a Ki value of approximately 2 µM against rat 5-HT3a/3b serotonin receptors [1]. Another related scaffold, N-(4-(4-methylpiperazin-1-yl)phenyl)quinolin-4-amine (CHEMBL217665), shows IC50 values in the 720 nM to >100 µM range against various adrenergic receptor subtypes [2]. The target compound, lacking the 4-phenyl substitution and possessing the 2-aryl connectivity rather than the 4-amino linkage, represents a distinct topological vector that may yield differentiated selectivity profiles when screened.

Medicinal Chemistry Receptor Binding Lead Optimization

Physicochemical Property Profile for Computational and Formulation Studies

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline possesses a calculated XLogP3 value of 3.8 and zero hydrogen bond donors, with three hydrogen bond acceptors and two rotatable bonds [1]. This physicochemical signature differs notably from its 4-phenyl substituted analog, which carries an additional phenyl ring that increases calculated lipophilicity and molecular weight, and from its 4-aminoquinoline counterparts which introduce a hydrogen bond donor at the linker position [2]. The target compound's specific logP range and rotatable bond count place it within favorable property space for central nervous system (CNS) multiparameter optimization (MPO) scoring, distinguishing it from more polar or more lipophilic alternatives in the same scaffold family.

Computational Chemistry Drug Design ADME Prediction

Recommended Research Applications for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Based on Evidence


Scaffold for Kinase-Focused or GPCR-Targeted Library Synthesis

Given its quinoline core and 4-methylpiperazine moiety—a privileged substructure in kinase inhibitor design—this compound serves as a versatile intermediate for constructing focused compound libraries . The 2-aryl connectivity positions the piperazine group for potential hinge-region interactions or solvent-exposed vector modifications, while the unsubstituted quinoline positions 3, 5, 6, 7, and 8 remain available for further functionalization. Researchers engaged in hit-to-lead optimization for kinase or GPCR targets may prioritize this scaffold over 4-substituted analogs due to its distinct binding vector orientation [1].

Negative Control or Comparator Compound for Analog SAR Studies

This compound is structurally positioned between two better-characterized reference compounds: the 5-HT3-active 4-phenylquinoline analog (Ki ≈ 2 µM) and the adrenoceptor-active 4-aminoquinoline analog (IC50 = 720 nM at ADRA2A) [2]. Because the target compound lacks both the 4-phenyl substitution and the 4-amino linker, it represents an ideal negative control or comparator scaffold for deconvoluting the specific structural determinants of receptor binding within this chemotype. Procurement is justified specifically for experiments where establishing the SAR contribution of the quinoline 2-aryl versus 4-substitution pattern is the primary objective [3].

Building Block for TLR Inhibitor and Immunology-Focused Chemistry

Patent literature describes quinoline derivatives bearing 4-methylpiperazin-1-yl phenyl groups as potential Toll-like receptor (TLR) inhibitors with applications in autoimmune and inflammatory disease research [4]. The specific substructure present in CAS 861206-59-9 aligns with the general Markush structures claimed in such patents. While no direct activity data are reported for this exact compound, researchers pursuing TLR3/TLR4 inhibitor development may employ this building block to generate novel analogs for biological evaluation [5].

Computational Chemistry and In Silico Screening Campaigns

With a defined XLogP3 of 3.8, zero hydrogen bond donors, and a molecular weight of 303.4 g/mol, this compound falls within favorable CNS drug-like property space [6]. The absence of stereocenters simplifies molecular modeling and docking studies. Computational chemists may select this scaffold for virtual screening libraries where precise control over lipophilicity and topological vector geometry is required, particularly when screening against targets that favor moderate logP and limited hydrogen bonding capacity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.